N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
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Overview
Description
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound with a unique structure that combines elements of isoindole and quinazoline. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions
Formation of Isoindoloquinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-amino benzamide, under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the isoindoloquinazoline intermediate.
Formation of Propanamide Group: The final step involves the acylation of the intermediate with a propanoyl chloride or similar reagent to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-benzyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21N3O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-benzyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C25H21N3O3/c29-22(26-16-17-8-2-1-3-9-17)14-15-27-23-18-10-4-5-11-19(18)25(31)28(23)21-13-7-6-12-20(21)24(27)30/h1-13,23H,14-16H2,(H,26,29) |
InChI Key |
JJKVJKDEMICPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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